(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol
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Overview
Description
The compound (2S,3R,4S,5R)-2-[(1’R,4’R,6’R,12’R,16’R,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethylspiro[3,6-dioxabicyclo[310]hexane-4,8’-9-oxahexacyclo[119001,2104,1205,10016,21]docos-13-ene]-18’-yl]oxyoxane-3,4,5-triol is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules. Its chiral centers make it an interesting subject for studying stereochemistry and its effects on biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic core and functional groups allow it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **(2S,3R,4S,5R)-2-[(1’R,4’R,6’R,12’R,16’R,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18’-yl]oxyoxane-3,4,5-triol
- **(2S,3R,4S,5R)-2-[(1’R,4’R,6’R,12’R,16’R,21’R)-2-hydroxy-1,4’,6’,12’,17’,17’-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8’-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18’-yl]oxyoxane-3,4,5-triol
Uniqueness
The uniqueness of this compound lies in its spirocyclic framework and multiple chiral centers, which contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C35H52O9 |
---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C35H52O9/c1-17-13-35(27-32(6,43-27)28(39)44-35)42-19-14-31(5)21-8-7-20-29(2,3)22(41-26-25(38)24(37)18(36)15-40-26)9-10-33(20)16-34(21,33)12-11-30(31,4)23(17)19/h8,17-20,22-28,36-39H,7,9-16H2,1-6H3/t17-,18-,19?,20+,22?,23?,24+,25-,26+,27?,28?,30-,31+,32?,33-,34+,35?/m1/s1 |
InChI Key |
GQLUAQZLAZUHEL-NKMZKCBCSA-N |
Isomeric SMILES |
C[C@@H]1CC2(C3C(O3)(C(O2)O)C)OC4C1[C@]5(CC[C@@]67C[C@@]68CCC(C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(CCC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)C |
Origin of Product |
United States |
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